molecular formula C16H16Cl2N6O B15287317 Rel-((1R,4S)-4-((2-amino-6-chloro-5-((E)-(4-chlorophenyl)diazenyl)pyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol

Rel-((1R,4S)-4-((2-amino-6-chloro-5-((E)-(4-chlorophenyl)diazenyl)pyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol

Cat. No.: B15287317
M. Wt: 379.2 g/mol
InChI Key: KZQMZONKDSNMSL-JOYOIKCWSA-N
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Description

This compound is a stereospecific small molecule with a complex pyrimidine backbone modified by a cyclopentene-methanol group and a diazenyl-linked 4-chlorophenyl substituent. Its molecular formula is C₁₆H₁₆Cl₂N₆O, and it features a chiral center at the (1R,4S)-configuration, which is critical for its bioactivity and interaction with biological targets .

Properties

Molecular Formula

C16H16Cl2N6O

Molecular Weight

379.2 g/mol

IUPAC Name

[(1R,4S)-4-[[2-amino-6-chloro-5-[(4-chlorophenyl)diazenyl]pyrimidin-4-yl]amino]cyclopent-2-en-1-yl]methanol

InChI

InChI=1S/C16H16Cl2N6O/c17-10-2-5-11(6-3-10)23-24-13-14(18)21-16(19)22-15(13)20-12-4-1-9(7-12)8-25/h1-6,9,12,25H,7-8H2,(H3,19,20,21,22)/t9-,12+/m0/s1

InChI Key

KZQMZONKDSNMSL-JOYOIKCWSA-N

Isomeric SMILES

C1[C@H](C=C[C@H]1NC2=C(C(=NC(=N2)N)Cl)N=NC3=CC=C(C=C3)Cl)CO

Canonical SMILES

C1C(C=CC1NC2=C(C(=NC(=N2)N)Cl)N=NC3=CC=C(C=C3)Cl)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol involves multiple steps. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the azo group and the cyclopentene ring. The reaction conditions typically involve the use of solvents such as acetonitrile or dimethylformamide, and catalysts like palladium on carbon or copper sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro groups, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to form stable complexes with proteins makes it valuable for investigating biochemical pathways.

Medicine

In medicine, (1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol has potential applications as a therapeutic agent. Its interactions with specific molecular targets can be exploited for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest structural analogues include derivatives with variations in substituents or stereochemistry. Key examples are:

Compound Name CAS No. Molecular Formula Key Structural Differences Applications/Research Focus
(1S,4R)-4-(2',5'-diamino-6'-chloropyrimidin-4'-yl)aminocyclopent-2-enylmethanol 141271-12-7 C₁₀H₁₄ClN₅O Lacks the diazenyl-(4-chlorophenyl) group; simplified pyrimidine core Intermediate in kinase inhibitor synthesis
(1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol-d₂ TRC-A603607 C₁₆D₂H₁₄Cl₂N₆O Deuterated form; isotopic labeling for metabolic tracking Pharmacokinetic studies
((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol 122624-77-5 C₁₀H₁₄ClN₅O Absence of diazenyl group; additional amino group at pyrimidine position 5 Antimicrobial agent research

Key Observations :

  • The deuterated version (TRC-A603607) is used in tracer studies to monitor metabolic stability without altering biological activity, a common strategy in drug development .

Physicochemical and Bioactivity Comparisons

Solubility and Stability :
  • The target compound’s logP value (predicted) is ~2.5, higher than its simpler analogue (CAS 122624-77-5, logP ~1.8) due to the hydrophobic diazenyl-chlorophenyl group. This impacts membrane permeability and bioavailability .
  • The deuterated form shows similar solubility but improved metabolic stability in vitro, as deuterium substitution reduces CYP450-mediated oxidation .

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